molecular formula C10H8Br2N2O2 B12727134 N-Amino-2-(3,5-dibromophenyl)succinimide CAS No. 93553-54-9

N-Amino-2-(3,5-dibromophenyl)succinimide

Cat. No.: B12727134
CAS No.: 93553-54-9
M. Wt: 347.99 g/mol
InChI Key: OOSSWCWBQQTOTN-UHFFFAOYSA-N
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Description

N-Amino-2-(3,5-dibromophenyl)succinimide is an organic compound with the molecular formula C10H8Br2N2O2 It contains a succinimide core substituted with an amino group and a dibromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Amino-2-(3,5-dibromophenyl)succinimide typically involves the reaction of 3,5-dibromoaniline with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-Amino-2-(3,5-dibromophenyl)succinimide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, mono-bromo and debrominated compounds, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

N-Amino-2-(3,5-dibromophenyl)succinimide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Amino-2-(3,5-dibromophenyl)succinimide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dibromophenyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Amino-2-(3,5-dichlorophenyl)succinimide
  • N-Amino-2-(3,5-difluorophenyl)succinimide
  • N-Amino-2-(3,5-dimethylphenyl)succinimide

Uniqueness

N-Amino-2-(3,5-dibromophenyl)succinimide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, which is not possible with other halogens such as chlorine or fluorine. This makes the compound particularly interesting for the development of new materials and pharmaceuticals .

Properties

CAS No.

93553-54-9

Molecular Formula

C10H8Br2N2O2

Molecular Weight

347.99 g/mol

IUPAC Name

1-amino-3-(3,5-dibromophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H8Br2N2O2/c11-6-1-5(2-7(12)3-6)8-4-9(15)14(13)10(8)16/h1-3,8H,4,13H2

InChI Key

OOSSWCWBQQTOTN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)N)C2=CC(=CC(=C2)Br)Br

Origin of Product

United States

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